molecular formula C10H7BrClNO B1291155 6-Bromo-2-chloroquinoline-3-methanol CAS No. 1017464-16-2

6-Bromo-2-chloroquinoline-3-methanol

Cat. No. B1291155
M. Wt: 272.52 g/mol
InChI Key: OVEGPGLEVGCNGG-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoline-3-methanol is a compound that is structurally related to various quinoline derivatives which have been studied for their chemical properties and potential applications in synthesis. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, the synthesis and structural analysis of 3-benzyl-6-bromo-2-chloroquinoline, as discussed in one of the papers, can provide valuable information on the synthesis pathways and molecular structure that may be applicable to 6-Bromo-2-chloroquinoline-3-methanol .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including bromination and chlorination. The paper on 3-benzyl-6-bromo-2-chloroquinoline describes a four-step synthesis process, which includes the formation of the quinoline ring followed by the introduction of bromine and chlorine substituents . This process is likely to be similar to the synthesis of 6-Bromo-2-chloroquinoline-3-methanol, with adjustments made to introduce the methanol group at the appropriate position on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The paper on 3-benzyl-6-bromo-2-chloroquinoline provides crystallographic and conformational analyses of the compound, which are essential for understanding the three-dimensional arrangement of atoms within the molecule . Density functional theory (DFT) calculations are also used to predict the molecular structure, which can be compared with experimental data to validate the theoretical models.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including further bromination, nitration, and the formation of fused rings. For example, the tetrabromination of a dihydroquinoline derivative leads to the formation of an unusual fused aziridine, as well as products of oxidative dimerization . These reactions highlight the reactivity of the quinoline ring and its substituents, which is relevant for understanding the chemical behavior of 6-Bromo-2-chloroquinoline-3-methanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their substituents. The paper on 3-benzyl-6-bromo-2-chloroquinoline discusses the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the compound's reactivity and interaction with other molecules . Additionally, hydrogen bonding interactions, as seen in the crystal structures of related compounds, can affect the solubility and stability of the compound .

Scientific Research Applications

Antimicrobial and Antimalarial Applications

A significant application of 6-Bromo-2-chloroquinoline-3-methanol is in the synthesis of new quinoline-based 1,2,3-triazoles, which have demonstrated antimicrobial and antimalarial activities. This compound, along with its derivatives, has been synthesized and evaluated for its biological activity against various microorganisms and specifically towards Plasmodium falciparum, showcasing its potential in developing treatments for infectious diseases (Parthasaradhi et al., 2015).

Antibacterial Activities

Another research avenue involves the synthesis of new 6-Bromoquinolin-4-ol derivatives, highlighting the potential of 6-Bromo-2-chloroquinoline-3-methanol as a precursor. These derivatives were evaluated for their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting significant antibacterial properties. The study also included molecular docking and density functional theory (DFT) analyses to understand the molecular basis of the observed biological activities (Arshad et al., 2022).

Structural and Computational Chemistry

Research on 6-Bromo-2-chloroquinoline-3-methanol extends into the field of structural and computational chemistry. Studies have been conducted on its derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, to elucidate their molecular structures through crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the physicochemical properties and potential applications of these compounds in further chemical syntheses (Zhou et al., 2022).

Photophysical Properties

The exploration of photophysical properties is another area where 6-Bromo-2-chloroquinoline-3-methanol finds application. Studies on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety have been performed to understand their absorbance, fluorescence spectra, and quantum yield in methanol. This research is pivotal for developing materials with potential applications in optoelectronics and sensing technologies (Singh et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .

properties

IUPAC Name

(6-bromo-2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGPGLEVGCNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640648
Record name (6-Bromo-2-chloroquinolin-3-yl)methanol
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Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloroquinoline-3-methanol

CAS RN

1017464-16-2
Record name (6-Bromo-2-chloroquinolin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinoline-3-methanol
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Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-3-formylpyridine (1.25 g, 6.72 mmol) in EtOH/H2O (6/1, 17.8 mL) was added cyclohexenylboronic acid (1.02 g, 8.06 mmol) and potassium acetate (1.65 g, 16.8 mmol). The solution was degassed three times and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.084 g, 0.13 mmol) was added. The reaction was stirred at 80° C. for 18 h, and cooled to RT. The reaction mixture was concentrated, then triturated in EtOH and filtered. The filtrate was diluted with DCM and washed with water, brine, then concentrated and purified residue by column chromatography (2-25% EtOAc/hexanes). The clean fractions were concentrated to afford 5-cyclohexenylnicotinaldehyde as a tan-colored oil. Step 2: 6-Bromo-2-chloroquinoline-3-carbaldehyde (6.0 g, 22.2 mmol) was suspended in EtOH (65 mL). The solution was cooled to 0° C. and treated with sodium borohydride (1.26 g, 33.3 mmol). The reaction was warmed to RT and stirred for 40 min. The mixture was quenched with 30 mL saturated NaHCO3 solution and followed by 100 mL H2O. After gas evolution ceased, diluted with 250 mL EtOAc and washed with 2× water, 2× saturated NaHCO3 solution, and 2× brine. The organics were then dried over Na2SO4 and concentrated to afford (6-bromo-2-chloroquinolin-3-yl)methanol as a yellow solid. Step 3: (6-Bromo-2-chloroquinolin-3-yl)methanol (4.57 g, 16.8 mmol) was treated with DCM (36.4 ml, 565 mmol) and thionyl chloride (36.4 ml, 498 mmol) at ambient temperature. After 2.5 h, the reaction mixture was concentrated in vacuo and azeotroped with 3×50 mL toluene, to afford 6-bromo-2-chloro-3-(chloromethyl)quinoline as a yellow solid. Step 4: The 6-bromo-2-chloro-3-(chloromethyl)quinoline (4.9 g, 16.8 mmol) was suspended in 50 mL toluene and triphenylphosphine (4.4 g, 16.8 mmol) was added. The mixture was heated to reflux for 12 hours. Then it was allowed to cool to ambient temperature and filtered to afford ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride as a tan solid. Step 5: Treated a mixture of 5-cyclohexenylnicotinaldehyde (0.25 g) and ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride (0.73 g) with DMSO (0.36 mL) and added potassium carbonate (0.37 g). The suspension was heated to 70° C. for 1 h. The mixture was allowed to cool to ambient temperature and then partitioned between EtOAc and water. The aqueous layer was extracted with 2×EtOAc, washed the combined organics with brine and dried the organic layers over sodium sulfate. Concentrated organics in vacuo and triturated solids with MeOH (5 mL). The precipitate was collected to afford 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline as a yellow solid. Step 6: Suspended the 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline (0.35 g, 0.81 mmol) in N-methylpyrrolidone (3.1 ml, 32.4 mmol) in a vessel and added 4-methoxybenzylamine (0.32 ml, 2.4 mmol). The vessel was heated to 200° C. in microwave for 30 min. N-Methylpyrrolidone solution added slowly to rapidly stirring H2O (60 mL) and the resulting precipitate was filtered. The solid was triturated with Et2O to afford a yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 7: The yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine, was dissolved in TFA (1.5 ml, 19.5 mmol) and heated to 90° C. for 1 h. Removed volatiles in vacuo and then treated residue with 3 mL MeOH. Resulting suspension was loaded directly onto an SCX column and eluted with MeOH followed by 2M NH3 in MeOH. Basic fraction was concentrated to afford 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 8: To a suspension of 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine (0.10 g, 0.25 mmol) in EtOH/H2O (6/1, 0.5 mL) was added o-tolylboronic acid (0.042 g, 0.31 mmol) and potassium acetate (0.060 g, 0.62 mmol). The solution was degassed three times and then dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.0035 g, 0.0049 mmol) was added. The reaction was heated to 100° C. for 2 h, then cooled to RT. Mixture was diluted with 15 mL H2O and filtered. The precipitate was washed with water then diethyl ether and air-dried to afford a bright yellow solid: 3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)-6-o-tolylquinolin-2-amine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

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